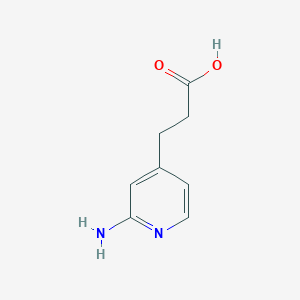
3-(2-Aminopyridin-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Aminopyridin-4-yl)propanoic acid is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol. This compound has gained significant interest in scientific research due to its potential biological and chemical properties.
准备方法
The synthesis of 3-(2-Aminopyridin-4-yl)propanoic acid involves several steps. One common method includes the reaction of 2-aminopyridine with acrylonitrile, followed by hydrolysis to yield the desired product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
化学反应分析
3-(2-Aminopyridin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the pyridine ring can undergo substitution reactions with electrophiles under appropriate conditions
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dimethylformamide, as well as catalysts like palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-(2-Aminopyridin-4-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in the preparation of coordination polymers with metals like silver, copper, and zinc.
Biology: This compound has potential biological activities and is studied for its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 3-(2-Aminopyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group in the pyridine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function . This compound may also act as a chelating agent, binding to metal ions and affecting their biological availability .
相似化合物的比较
3-(2-Aminopyridin-4-yl)propanoic acid can be compared with other similar compounds, such as:
3-Pyridinepropionic acid: This compound is similar in structure but lacks the amino group, which significantly alters its chemical and biological properties.
2-Aminopyrimidine derivatives: These compounds have a similar amino group but differ in the ring structure, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific combination of the pyridine ring and the amino group, which imparts distinct chemical reactivity and biological activity.
生物活性
3-(2-Aminopyridin-4-yl)propanoic acid is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity. In a study investigating various pyridine derivatives, it was found that related compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, derivatives bearing similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 3.9 µg/mL to 22.9 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The compound has also been evaluated for its anticancer effects. In vitro studies using cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) revealed that certain derivatives of pyridine-based compounds had IC50 values indicating effective cytotoxicity. For example, one derivative showed an IC50 of 39.2 ± 1.7 μM against MDA-MB-231 cells, suggesting substantial potential for further development as an anticancer agent .
The biological activities of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial resistance.
- Receptor Binding : It might modulate receptor activities that are crucial for cell proliferation and survival in cancer cells.
- Signal Transduction Pathways : The compound's derivatives have been suggested to influence pathways like the mitogen-activated protein kinase (MAPK) pathway, affecting cellular responses to growth factors .
Table of Biological Activities
Case Study: Synthesis and Testing
A recent study synthesized various derivatives of this compound to evaluate their biological activities. The synthesized compounds were screened for their antibacterial and antifungal properties using agar diffusion and serial dilution methods. The results indicated that certain derivatives exhibited potent antimicrobial effects, with MIC values lower than those of established antibiotics, showcasing their potential as alternative therapeutic agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the pyridine ring or the propanoic acid side chain can significantly enhance the biological activity of the compounds. For instance, introducing halogen substituents or varying the length of the alkyl chain can lead to improved efficacy against specific bacterial strains or cancer cell lines .
属性
IUPAC Name |
3-(2-aminopyridin-4-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7-5-6(3-4-10-7)1-2-8(11)12/h3-5H,1-2H2,(H2,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBXXLGUCNCWQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













